IMPDH Type II Inhibition: Comparative Binding Affinity (Ki) Relative to Clinical Benchmark Mycophenolic Acid
4-Amino-2-methoxypyridine exhibits a measurable inhibitory affinity for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. BindingDB reports a Ki value of 240 nM against this target [1]. This positions the compound's activity within a defined range: it is significantly less potent than the clinical immunosuppressant mycophenolic acid (Ki ≈ 6-11 nM) , but demonstrates a level of enzyme engagement that validates its utility as a scaffold for structure-activity relationship (SAR) studies or as a starting point for developing novel IMPDH inhibitors.
| Evidence Dimension | IMPDH2 Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | Mycophenolic acid: 6-11 nM |
| Quantified Difference | Approximately 20- to 40-fold lower potency |
| Conditions | In vitro enzymatic assay; exact conditions as deposited in BindingDB [1]. |
Why This Matters
This data provides a quantitative benchmark for researchers exploring IMPDH inhibition; it confirms that 4-Amino-2-methoxypyridine engages the target, offering a less potent but potentially more synthetically accessible starting point for medicinal chemistry campaigns compared to complex natural product derivatives.
- [1] BindingDB. Affinity Data for 4-Amino-2-methoxypyridine (BDBM50421763) against Inosine-5'-monophosphate dehydrogenase 2. View Source
